Tamoxifen methiodide
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Overview
Description
Tamoxifen methiodide is a quaternized derivative of tamoxifen, a well-known selective estrogen receptor modulator. This compound has been studied for its anticancer properties, particularly in breast cancer treatment. This compound is characterized by its permanent positive charge, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to tamoxifen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tamoxifen methiodide typically involves the quaternization of tamoxifen. One common method includes the reaction of tamoxifen with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like potassium carbonate to facilitate the quaternization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tamoxifen methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-methylated products.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Tamoxifen methiodide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on cellular processes and as a tool for studying estrogen receptor signaling pathways.
Medicine: Primarily researched for its anticancer properties, particularly in breast cancer treatment.
Mechanism of Action
Tamoxifen methiodide exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factors and an increase in sex hormone-binding globulin. The compound’s permanent positive charge reduces its ability to cross the blood-brain barrier, resulting in lower central nervous system activity and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen: A potent metabolite of tamoxifen with similar estrogen receptor modulating activity.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with high affinity for estrogen receptors
Uniqueness
Tamoxifen methiodide is unique due to its permanent positive charge, which significantly alters its pharmacokinetics and pharmacodynamics. This modification results in lower brain uptake and reduced estrogenic activity in the uterus, making it a potentially safer alternative for long-term use in cancer therapy .
Properties
CAS No. |
107256-99-5 |
---|---|
Molecular Formula |
C27H32INO |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
InChI Key |
PXJJOGITBQXZEQ-JTHROIFXSA-M |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Synonyms |
tamoxifen methiodide |
Origin of Product |
United States |
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